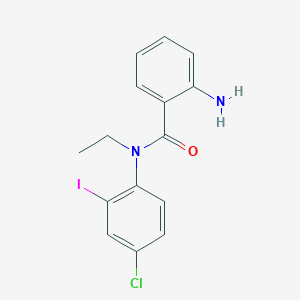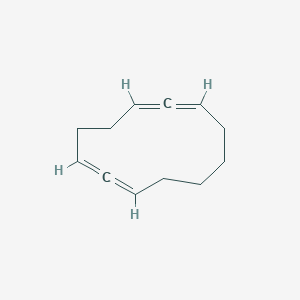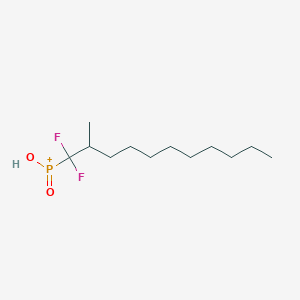![molecular formula C26H18O3 B14209924 Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-67-9](/img/structure/B14209924.png)
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound with a molecular formula of C26H18O3 This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylnaphthofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where naphtho[1,2-b]furan derivatives are synthesized via visible-light-mediated [3+2] cycloaddition reactions . This method is favored for its regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced photochemical reactors to ensure efficient and high-yield production. The use of environmentally friendly conditions is emphasized to minimize waste and reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone: Shares a similar naphthofuran structure but differs in the substitution pattern.
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with distinct biological activities.
Uniqueness
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
833485-67-9 |
|---|---|
Fórmula molecular |
C26H18O3 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C26H18O3/c1-28-20-14-11-19(12-15-20)24(27)26-23(18-8-3-2-4-9-18)22-16-13-17-7-5-6-10-21(17)25(22)29-26/h2-16H,1H3 |
Clave InChI |
MYTOATCUYTWVSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)

![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)





